molecular formula C11H14N2O3S B5636127 1-benzoyl-3-(methylsulfonyl)imidazolidine

1-benzoyl-3-(methylsulfonyl)imidazolidine

Cat. No. B5636127
M. Wt: 254.31 g/mol
InChI Key: KGOLSZMWZMESBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-benzoyl-3-(methylsulfonyl)imidazolidine and similar compounds often involves multistep reactions, including the formation of imidazolidine rings and subsequent functionalization. For instance, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate has been used as a catalyst for synthesizing derivatives of imidazolidines through one-pot condensation reactions, indicating the potential pathways for synthesizing complex imidazolidines (Khaligh, 2015).

Molecular Structure Analysis

The structure of imidazolidines and related compounds has been extensively studied. For example, the crystal structure analysis of similar compounds has revealed that imidazolidine rings can adopt various conformations depending on substituent effects, which could influence the chemical properties and reactivity of 1-benzoyl-3-(methylsulfonyl)imidazolidine (Nagalakshmi et al., 2014).

Chemical Reactions and Properties

Imidazolidines participate in a variety of chemical reactions, including cycloadditions, which are crucial for constructing complex molecular architectures. The thermal [2+3] cycloaddition of imino compounds to 3-aroylaziridines leading to imidazolidines demonstrates the reactivity of these rings and provides insights into potential synthetic routes for derivatives (Lown, Moser, & Westwood, 1969).

Physical Properties Analysis

The physical properties of imidazolidine derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. Although specific data on 1-benzoyl-3-(methylsulfonyl)imidazolidine is not available, the analysis of related compounds suggests that these properties are critical for determining their applicability in various chemical contexts.

Chemical Properties Analysis

The chemical behavior of 1-benzoyl-3-(methylsulfonyl)imidazolidine can be inferred from studies on similar compounds. The reactivity towards electrophilic and nucleophilic agents, acidity or basicity of the imidazolidine ring, and the influence of the benzoyl and methylsulfonyl groups on these reactions are essential aspects of its chemical properties. For example, the synthesis of primary amines and N-methylamines via the electrophilic amination of Grignard reagents with 2-imidazolidinone O-sulfonyloxime showcases the versatile reactivity of the imidazolidine ring (Kitamura, Chiba, & Narasaka*, 2003).

properties

IUPAC Name

(3-methylsulfonylimidazolidin-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-17(15,16)13-8-7-12(9-13)11(14)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOLSZMWZMESBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-3-(methylsulfonyl)imidazolidine

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